molecular formula C15H12N2OS2 B5609936 N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide

N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide

Cat. No. B5609936
M. Wt: 300.4 g/mol
InChI Key: VQOYFTKRWOTSJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • N-(Thiazol-2-yl) Benzamide Derivatives Synthesis : The synthesis of N-(thiazol-2-yl) benzamide derivatives, including variants of the target compound, involves the elucidation of the role of methyl functionality and multiple non-covalent interactions in their behavior. This process is guided by a crystal engineering approach (Yadav & Ballabh, 2020).

  • Microwave Promoted Synthesis : The synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the target compound, has been achieved efficiently through microwave irradiation, offering a cleaner, faster, and more efficient method (Saeed, 2009).

Molecular Structure Analysis

  • Single Crystal X-ray Study : The molecular structure of related compounds, like N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was established through single crystal X-ray studies to determine their conformational features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

  • Thiolation Synthesis of Benzothiazoles : The synthesis of benzothiazoles, a core structure in the target compound, through a metal- and reagent-free electrolytic C–H thiolation process has been reported. This process involves the generation of benzothiazoles from N-(hetero)arylthioamides (Qian et al., 2017).

Physical Properties Analysis

  • Crystal Structure and Stability : Studies on compounds like 3-methyl-N-(thiazol-2-yl) benzamide have revealed insights into their crystal structure, stability, and minimum gelator concentration, which can be extrapolated to understand the physical properties of the target compound (Yadav & Ballabh, 2020).

Chemical Properties Analysis

  • Anticancer Activity and Structural Correlation : While focusing on the chemical properties, the synthesis of related N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and their subsequent evaluation for anticancer, anti-inflammatory, and psychotropic activities can provide insights. The correlation of biological results with structural characteristics and physicochemical parameters of such compounds can inform the understanding of the target compound's chemical properties (Zablotskaya et al., 2013).

Safety and Hazards

Benzisothiazolinone, a related compound, is known to be a weak sensitizer . A sensitization can be caused by BIT contained in vinyl gloves . Also, biozides and cooling lubricants can cause sensitization .

properties

IUPAC Name

N-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14(11-6-2-1-3-7-11)16-10-17-12-8-4-5-9-13(12)20-15(17)19/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOYFTKRWOTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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